cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) dihydrate

Description

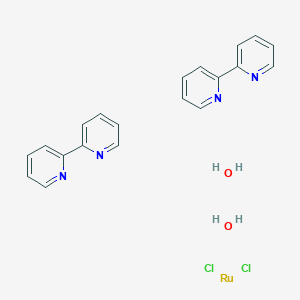

cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) dihydrate (CAS 15746-57-3) is a ruthenium(II) polypyridyl complex with the molecular formula C₂₀H₁₆Cl₂N₄Ru·2H₂O and a molecular weight of 520.38 g/mol . It exists as a black crystalline solid with good water solubility and is widely used as a precursor in synthesizing luminescent ruthenium complexes for biomedical applications, such as radiosensitizers in cancer therapy . The compound’s structure features two 2,2'-bipyridine ligands in a cis configuration, two chloride ions, and two water molecules of hydration. Its safety profile includes hazards such as skin/eye irritation (H315, H319) and respiratory toxicity (H335) .

Properties

CAS No. |

152227-36-6 |

|---|---|

Molecular Formula |

C20H20Cl2N4O2Ru |

Molecular Weight |

520.4 g/mol |

IUPAC Name |

2-pyridin-2-ylpyridine;ruthenium(2+);dichloride;dihydrate |

InChI |

InChI=1S/2C10H8N2.2ClH.2H2O.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;;;/h2*1-8H;2*1H;2*1H2;/q;;;;;;+2/p-2 |

InChI Key |

NHKTUSUPCAKVHT-UHFFFAOYSA-L |

SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.O.O.Cl[Ru]Cl |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.O.O.[Cl-].[Cl-].[Ru+2] |

Origin of Product |

United States |

Mechanism of Action

Target of Action

The primary target of cis-Dichlorobis(2,2’-bipyridine)ruthenium(II) dihydrate is gold nanoparticles. The compound is used in synthesizing a variety of ruthenium complexes such as ruthenium(II) complex that can modify the surface of gold nanoparticles.

Mode of Action

The compound interacts with its target by modifying the surface of gold nanoparticles. This interaction results in the creation of a ruthenium(II) complex that can be used for the detection of cysteine by selective luminescence.

Biochemical Pathways

It is known that the compound plays a role in the synthesis of ruthenium complexes, which can have various applications in biochemistry and materials science.

Result of Action

The result of the action of cis-Dichlorobis(2,2’-bipyridine)ruthenium(II) dihydrate is the creation of a ruthenium(II) complex that can modify the surface of gold nanoparticles. This modification allows for the detection of cysteine by selective luminescence.

Biological Activity

Introduction

cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) dihydrate, commonly referred to as cis-Ru(bpy)₂Cl₂·2H₂O, is a ruthenium complex that has garnered significant attention in the field of bioinorganic chemistry due to its potential biological activities. This compound exhibits unique properties that make it a candidate for various applications, particularly in anticancer therapies and antimicrobial treatments.

Chemical Properties

- Molecular Formula : CHClNRu·2HO

- Molecular Weight : 520.38 g/mol

- Appearance : Black crystalline solid

- Solubility : Soluble in water

The biological activity of cis-Ru(bpy)₂Cl₂·2H₂O is primarily attributed to its ability to interact with biological macromolecules such as DNA and proteins.

- DNA Interaction : The compound has shown a high binding affinity to DNA, leading to the formation of stable complexes. This interaction can interfere with DNA replication and transcription processes, potentially inducing apoptosis in cancer cells.

- Oxidative Stress Induction : Studies indicate that cis-Ru(bpy)₂Cl₂·2H₂O can generate reactive oxygen species (ROS), which contribute to oxidative stress within cells. This mechanism is crucial for its anticancer activity as it can lead to DNA damage and cell death.

- Antibacterial Activity : The compound exhibits antibacterial properties against various strains of bacteria. Its mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Research Findings

Recent studies have highlighted the efficacy of cis-Ru(bpy)₂Cl₂·2H₂O in various biological contexts:

- Anticancer Studies :

- Antimicrobial Studies :

- Research has shown that this ruthenium complex exhibits activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. The minimum inhibitory concentrations (MICs) have been determined for various bacterial strains.

Case Study 1: Anticancer Activity

A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with cis-Ru(bpy)₂Cl₂·2H₂O resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, confirming the compound's ability to induce programmed cell death through oxidative stress mechanisms.

Case Study 2: Antibacterial Efficacy

In another investigation, cis-Ru(bpy)₂Cl₂·2H₂O was tested against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition of bacterial growth at concentrations as low as 10 µg/mL, highlighting its potential as an antibacterial agent.

Comparative Analysis

To further understand the biological activity of cis-Ru(bpy)₂Cl₂·2H₂O, a comparison with similar ruthenium complexes is provided below:

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| cis-Dichlorobis(1,10-phenanthroline)ruthenium(II) | CHClNRu | Anticancer | Uses phenanthroline ligand |

| trans-Bis(2,2'-bipyridine)dichlororuthenium(II) | CHClNRu | Less cytotoxic than cis isomer | Different stereochemistry |

| cis-Bis(4,4'-dimethyl-2,2'-bipyridine)dichlororuthenium(II) | CHClNRu | Enhanced solubility | Dimethyl substitution increases solubility |

Scientific Research Applications

Photochemical Applications

1.1 Photodynamic Therapy (PDT)

The compound has been investigated for its potential use in photodynamic therapy, where it can act as a photosensitizer. Upon light activation, it generates reactive oxygen species (ROS), which can induce cell death in cancerous tissues. Studies have shown that derivatives of this compound can effectively target and destroy cancer cells when activated by specific wavelengths of light .

1.2 Solar Energy Conversion

In the field of solar energy, cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) dihydrate is utilized in dye-sensitized solar cells (DSSCs). The compound can be incorporated into the photoanode to enhance light absorption and increase the efficiency of electron transfer processes. Its ability to absorb visible light makes it an attractive candidate for improving the performance of solar cells .

Catalytic Applications

2.1 Catalysis in Organic Synthesis

This ruthenium complex serves as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation processes. It has been shown to facilitate the formation of carbon-carbon bonds efficiently. For instance, it can catalyze the coupling of aryl halides with organometallic reagents, which is crucial in pharmaceutical synthesis .

2.2 Electrocatalysis

The compound has also been explored for its electrocatalytic properties, particularly in the reduction of protons to hydrogen gas. This application is significant for developing sustainable energy sources through hydrogen production from water splitting .

Biological Applications

3.1 Biomolecular Probes

Due to its luminescent properties, this compound is used as a probe in biological systems. It can be conjugated with biomolecules for imaging applications or as a marker in fluorescence microscopy . The ability to selectively bind to DNA allows it to be used in studies involving nucleic acids.

3.2 Anticancer Research

Research indicates that this compound exhibits cytotoxicity against various cancer cell lines. Its mechanism involves the binding to DNA and disrupting cellular processes, making it a subject of interest for developing new anticancer agents .

Material Science Applications

4.1 Synthesis of Nanomaterials

The complex is employed in the synthesis of functionalized nanoparticles, particularly gold nanoparticles modified with ruthenium complexes for biosensing applications. These nanoparticles can selectively detect biomolecules through luminescence changes upon binding .

4.2 Supramolecular Chemistry

In supramolecular chemistry, this compound is used to create self-assembling systems that can respond to environmental stimuli, such as light or pH changes. This property is useful for designing smart materials with dynamic behavior .

Summary Table of Applications

Chemical Reactions Analysis

Substitution Reactions

The chloride ligands in cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) dihydrate exhibit lability, allowing for ligand exchange reactions that form derivatives with tailored properties . These substitutions typically occur under mild conditions due to the weak Ru-Cl bond strength (~250 kJ/mol) .

These reactions preserve the cis geometry, critical for maintaining stereoelectronic effects in catalytic cycles .

Redox Reactions

The ruthenium(II) center undergoes reversible oxidation to Ru(III) and reduction to Ru(I), enabling electron-transfer applications . Cyclic voltammetry studies reveal:

| Redox Process | Potential (vs. Ag/AgCl) | Observations |

|---|---|---|

| Ru²⁺ → Ru³⁺ | +1.25 V | Quasi-reversible, pH-dependent in aqueous media |

| Ru²⁺ → Ru⁺ | -1.05 V | Irreversible, accompanied by ligand dissociation |

The Ru(III) derivative, [Ru(bpy)₂Cl₂]⁺, shows enhanced stability in acidic conditions and participates in oxidative catalysis .

Photochemical Activation

Metal-to-ligand charge transfer (MLCT) transitions at 450 nm (ε = 14,500 M⁻¹cm⁻¹) enable light-driven reactivity :

Comparison with Similar Compounds

Structural Analogues

Table 1: Comparison of Structural Analogues

Key Differences :

- Hydration State : The dihydrate form (target compound) is stabilized by water molecules, enhancing its solubility in polar solvents compared to the anhydrous analogue .

- Ligand Coordination : The tris-bipyridine complex (hexahydrate) has three 2,2'-bipyridine ligands, leading to distinct photophysical properties, such as extended luminescence lifetimes .

- Functional Groups: Nitrite-containing analogues (e.g., cis-[Ru(bpy)₂(NO₂)Cl]⁺) exhibit unique redox behavior due to the NO₂⁻ ligand, enabling applications in sensing .

Functional Analogues

Radiosensitizers :

- The target compound serves as a precursor for Ru-SR1#, a radiosensitizer synthesized by replacing one chloride ligand with 4,7-diphenyl-1,10-phenanthroline (DIP). Ru-SR1# shows enhanced cytotoxicity in pancreatic cancer cells compared to the parent dihydrate complex .

- Yield Comparison : Synthesis of the dihydrate (58% yield via RuCl₃ and 2,2'-bipyridine ) vs. Ru-SR1# (76% yield via ligand substitution ).

Catalysts :

- The anhydrous form ([Ru(bpy)₂Cl₂]) is a precursor for photoredox catalysts, such as those used in [2.2]paracyclophane complexes .

- Heterobimetallic ruthenium complexes derived from the dihydrate exhibit superior catalytic activity in cross-coupling reactions compared to monometallic analogues .

Physical and Chemical Properties

Table 2: Property Comparison

Notes:

Q & A

Q. What are the optimal synthetic conditions for preparing cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) dihydrate with high yield?

The complex is synthesized by refluxing ruthenium(III) chloride hydrate (RuCl₃·H₂O) with 2,2'-bipyridine (bpy) and LiCl in a 1:2:6.7 molar ratio under argon for 8 hours. After cooling, acetone is added to induce crystallization. The product is filtered, washed sequentially with water and diethyl ether, and vacuum-dried to yield 58% pure material as a green-black powder. This method ensures chloride coordination and minimizes side products .

Q. What characterization techniques are essential for verifying the purity and structure of this complex?

Key techniques include:

- Elemental analysis for empirical formula validation.

- ¹H/¹³C NMR (in DMSO-d₆) to confirm ligand coordination and symmetry.

- UV-Vis spectroscopy (absorption peaks ~450 nm for metal-to-ligand charge transfer transitions).

- IR spectroscopy (C-N stretching at ~1600 cm⁻¹).

- High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M-Cl]⁺ at m/z 483.98) .

Q. What safety protocols are critical when handling this compound?

- Use nitrile gloves, goggles, and a lab coat to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of dust.

- In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention.

- Store in a cool, dry place under inert atmosphere to prevent decomposition .

Advanced Research Questions

Q. How do supramolecular interactions influence the structural stability of this complex?

X-ray crystallography reveals that the complex forms 2D networks via C-H···Cl hydrogen bonds (C···Cl distances: 3.463–3.725 Å) and 3D frameworks through π-π stacking between bipyridine ligands. These interactions stabilize the crystal lattice and may affect solubility and reactivity in solution .

Q. How can this complex serve as a precursor for heteroleptic ruthenium(II) complexes?

The labile chloride ligands allow ligand substitution reactions. For example:

- React with bipyrazolate or pyridyl pyrazolate to form charge-neutral heteroleptic complexes (e.g., [Ru(Bipz)(bpy)₂]).

- Substitute with dipyrido[3,2-a:2',3'-c]phenazine (dppz) to create mixed-ligand systems for luminescence studies. Monitor reactions via NMR and UV-Vis to track ligand exchange kinetics .

Q. What methodologies are used to study its photophysical and electrochemical properties?

- Cyclic voltammetry reveals Ru(II/III) oxidation potentials (~1.2 V vs. Ag/AgCl).

- Electrochemiluminescence (ECL) in biosensors (e.g., uric acid detection via Ru(bpy)₃²⁺-uricase systems).

- Time-resolved luminescence spectroscopy to measure excited-state lifetimes (µs–ms range) for photoredox applications .

Q. How does this complex perform in photoredox catalysis?

It acts as a photosensitizer in visible-light-driven reactions (e.g., C–H activation, cross-coupling). Key parameters:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.